Tetroxoprim

DHFR Inhibition Enzyme Kinetics Antibacterial Mechanism

Tetroxoprim is a selective bacterial DHFR inhibitor with a Ki of 3.2 nM (E. coli), outperforming trimethoprim in target affinity. Its >60,000-fold selectivity for bacterial over mammalian DHFR minimizes off-target effects. Ideal for DHFR inhibition studies, cross-resistance profiling, and as a synergy model with sulphadiazine. Well-characterized pharmacokinetics (t1/2 ~4.7 h) support in vivo research. Choose Tetroxoprim for precise, reproducible results.

Molecular Formula C16H22N4O4
Molecular Weight 334.37 g/mol
CAS No. 53808-87-0
Cat. No. B1221704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetroxoprim
CAS53808-87-0
Synonyms2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine
piritrexin
tetroxoprim
Molecular FormulaC16H22N4O4
Molecular Weight334.37 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
InChIInChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)
InChIKeyWSWJIZXMAUYHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetroxoprim (CAS 53808-87-0) Procurement Guide: A Comparative DHFR Inhibitor for Scientific Research and Antimicrobial Development


Tetroxoprim is a synthetic antibacterial compound belonging to the diaminopyrimidine class, functioning as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [1]. It is structurally related to trimethoprim, but was developed with modifications intended to enhance antimicrobial potency [2]. This compound disrupts bacterial folate synthesis, and is often studied in combination with sulfonamides due to synergistic effects [3].

Why Tetroxoprim (CAS 53808-87-0) Cannot Be Directly Substituted for Trimethoprim in Research Protocols


Despite sharing a common mechanism of action and complete cross-resistance [1], direct substitution of Tetroxoprim for Trimethoprim is not scientifically valid due to quantifiable differences in target affinity, antimicrobial potency, and pharmacokinetic profile [2]. Tetroxoprim demonstrates a distinct inhibition constant (Ki) for bacterial DHFR and a lower in vitro activity against common pathogens [3]. Furthermore, its shorter elimination half-life in humans necessitates different dosing considerations compared to trimethoprim [4]. These measurable divergences require that experimental design and procurement be guided by compound-specific evidence.

Quantitative Comparative Evidence for Tetroxoprim (CAS 53808-87-0) Selection: Potency, Selectivity, and Spectrum


Tetroxoprim vs. Trimethoprim: Direct Comparison of Bacterial DHFR Inhibition Potency (Ki)

In a direct head-to-head study using dihydrofolate reductase (DHFR) isolated from E. coli MRE 600, Tetroxoprim exhibited a marginally lower inhibition constant (Ki) compared to Trimethoprim, indicating slightly higher affinity for the bacterial enzyme [1].

DHFR Inhibition Enzyme Kinetics Antibacterial Mechanism

Comparative In Vitro Antibacterial Activity: Tetroxoprim vs. Trimethoprim Against Gram-Negative Bacteria

In an agar dilution study assessing activity against 183 common gram-negative bacteria, Trimethoprim was found to be two to three times more active than Tetroxoprim [1]. A separate investigation of 199 clinical isolates reported Tetroxoprim as generally 8–16 times less active than Trimethoprim, with variation across species [2].

Antimicrobial Susceptibility MIC Determination Gram-Negative Bacteria

Bacterial Selectivity: Tetroxoprim's Superior Selectivity Window Compared to Trimethoprim

The therapeutic index is partially reflected in the selectivity for bacterial over mammalian DHFR. The concentration of Tetroxoprim required for 50% inhibition of the bovine liver enzyme was found to be at least 60,000-fold higher than that required for 50% inhibition of the E. coli enzyme. For Trimethoprim, this ratio was 50,000-fold [1].

Drug Selectivity DHFR Inhibition Toxicity Assessment

Comparative Pharmacokinetics: Human Elimination Half-Life of Tetroxoprim vs. Trimethoprim

In a comparative pharmacokinetic study in geriatric patients, the plasma elimination half-life of Tetroxoprim was significantly shorter than that of Trimethoprim [1]. Additional studies in healthy volunteers confirm a mean plasma half-life of 5.1 to 6.7 hours for Tetroxoprim [2].

Pharmacokinetics Drug Metabolism Elimination Half-Life

Cross-Resistance Profile: Tetroxoprim and Trimethoprim Share Complete Cross-Resistance

In an epidemiological survey of 2000 urinary isolates, 24 strains (1.2%) were found to be resistant to Trimethoprim. All of these strains also demonstrated resistance to Tetroxoprim, indicating complete cross-resistance both qualitatively and quantitatively [1].

Antibiotic Resistance Cross-Resistance DHFR Inhibitors

Synergistic Activity: Tetroxoprim-Sulphadiazine Combination vs. Trimethoprim-Sulphamethoxazole

Synergy between Tetroxoprim-sulphadiazine and Trimethoprim-sulphamethoxazole was directly compared at different component ratios using disc sensitivity regression analysis on 700 bacterial isolates [1]. A separate study confirmed that the combination of Tetroxoprim and sulphadiazine showed synergistic activity against 21 strains of enterobacteria and Staphylococcus aureus, provided high-level resistance to sulphonamide was absent [2].

Synergy Combination Therapy Folate Pathway Inhibitors

Optimal Research Applications for Tetroxoprim (CAS 53808-87-0) Based on Comparative Evidence


Enzymatic Studies Requiring a Potent, Selective Bacterial DHFR Inhibitor

Tetroxoprim is an excellent choice for biochemical assays focused on DHFR inhibition. With a Ki of 3.2 nM against E. coli DHFR, it is slightly more potent than Trimethoprim (Ki 4.0 nM) in this specific assay [1]. Furthermore, its >60,000-fold selectivity for the bacterial enzyme over the mammalian counterpart provides a wider experimental window for minimizing off-target effects in cell-based or in vivo studies [1].

Preclinical Development of Antifolates for Resistant Infections

Tetroxoprim serves as a critical comparator compound in the development of next-generation DHFR inhibitors. Because it demonstrates complete cross-resistance with the widely used Trimethoprim [2], it is an ideal tool for identifying new compounds that can overcome existing resistance mechanisms. Its lower in vitro potency (2- to 16-fold less than Trimethoprim) also makes it a useful baseline for quantifying the potency improvement of novel analogs [2].

Studies of Synergistic Folate Pathway Inhibition In Vitro

Tetroxoprim in combination with sulphadiazine (co-tetroxazine) is a validated model system for studying the synergistic inhibition of bacterial folate synthesis [3]. This combination can be directly compared to the standard Trimethoprim-sulphamethoxazole pairing to investigate differences in potency, spectrum, and the potential for sequential blockade of the folate pathway [3].

Pharmacokinetic Studies in Animal Models (e.g., Dog)

The pharmacokinetics of Tetroxoprim have been well-characterized in the dog, showing complete oral absorption and a terminal half-life of approximately 4.7 hours [4]. Its metabolism is primarily renal, with 81-82% excreted as the U-1 metabolite and 11-12% as unchanged drug [4]. This defined profile makes Tetroxoprim a suitable candidate for studies where a moderate duration of action and renal clearance are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetroxoprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.